molecular formula C10H12N4OS B3033710 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-72-4

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3033710
CAS No.: 1142207-72-4
M. Wt: 236.3 g/mol
InChI Key: CZRUOCRSFOTRQW-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of amino, methoxyphenyl, and thiol groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Microwave-assisted synthesis is another approach that can be employed to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The presence of the thiol group allows it to form covalent bonds with target proteins, enhancing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the combination of amino, methoxyphenyl, and thiol groups in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

4-amino-2-(4-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-7-4-2-6(3-5-7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRUOCRSFOTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
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4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
Reactant of Route 6
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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